molecular formula C14H11NO4 B3048747 2-(2-Nitrophenoxy)-1-phenylethanone CAS No. 18065-01-5

2-(2-Nitrophenoxy)-1-phenylethanone

Cat. No.: B3048747
CAS No.: 18065-01-5
M. Wt: 257.24 g/mol
InChI Key: NJPUIIJXFYTYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitrophenoxy)-1-phenylethanone is an organic compound that features a nitrophenoxy group attached to a phenylethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenoxy)-1-phenylethanone typically involves the reaction of 2-nitrophenol with 1-phenylethanone under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 2-nitrophenol reacts with 1-phenylethanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenoxy)-1-phenylethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The phenylethanone moiety can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2-(2-Aminophenoxy)-1-phenylethanone.

    Oxidation: 2-(2-Nitrophenoxy)benzoic acid.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Nitrophenoxy)-1-phenylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenoxy)-1-phenylethanone involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the phenylethanone moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Nitrophenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of a phenylethanone.

    4-(2-Nitrophenoxy)benzamide: Contains a benzamide group instead of a phenylethanone.

Uniqueness

2-(2-Nitrophenoxy)-1-phenylethanone is unique due to its specific combination of a nitrophenoxy group and a phenylethanone backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

2-(2-nitrophenoxy)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(11-6-2-1-3-7-11)10-19-14-9-5-4-8-12(14)15(17)18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPUIIJXFYTYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392146
Record name 2-(2-nitrophenoxy)-1-phenyl-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18065-01-5
Record name 2-(2-nitrophenoxy)-1-phenyl-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Nitrophenoxy)-1-phenylethanone
Reactant of Route 2
Reactant of Route 2
2-(2-Nitrophenoxy)-1-phenylethanone
Reactant of Route 3
Reactant of Route 3
2-(2-Nitrophenoxy)-1-phenylethanone
Reactant of Route 4
Reactant of Route 4
2-(2-Nitrophenoxy)-1-phenylethanone
Reactant of Route 5
Reactant of Route 5
2-(2-Nitrophenoxy)-1-phenylethanone
Reactant of Route 6
Reactant of Route 6
2-(2-Nitrophenoxy)-1-phenylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.